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Compound of Interest

Compound Name: Dimethyl disulfide

Cat. No.: B042241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dimethyl disulfide (CH₃S-SCH₃), a volatile organic compound with significant applications in

various scientific fields. This document details its characteristic signatures in Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for

identification, quantification, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of dimethyl
disulfide. Due to the molecule's symmetry, the NMR spectra are relatively simple.

¹H NMR Data
The ¹H NMR spectrum of dimethyl disulfide is characterized by a single sharp peak, as the

six protons on the two methyl groups are chemically equivalent.

Table 1: ¹H NMR Spectroscopic Data for Dimethyl disulfide

Chemical Shift
(δ) ppm

Solvent
Instrument
Frequency
(MHz)

Multiplicity Integration

2.41 CDCl₃ 300 Singlet 6H
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¹³C NMR Data
The ¹³C NMR spectrum of dimethyl disulfide also displays a single resonance, corresponding

to the two equivalent methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for Dimethyl disulfide

Chemical Shift (δ) ppm Solvent
Instrument Frequency
(MHz)

22.5 Acetone-d₆ 90

Infrared (IR) Spectroscopy
The IR spectrum of dimethyl disulfide reveals characteristic vibrational modes of the C-H and

C-S bonds.

Table 3: Key IR Absorption Bands for Dimethyl disulfide

Wavenumber (cm⁻¹) Assignment

~2980 - 2910 C-H stretch (methyl groups)

~1430 C-H bend (methyl groups)

~1310 C-H bend (methyl groups)

~690 C-S stretch

Mass Spectrometry (MS)
Mass spectrometry of dimethyl disulfide provides information about its molecular weight and

fragmentation pattern upon ionization.

Table 4: Major Mass Spectral Peaks and Fragment Ions of Dimethyl disulfide
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m/z Relative Intensity (%) Ion Fragment

94 100 [CH₃SSCH₃]⁺ (Molecular Ion)

79 60 [CH₃SS]⁺

47 35 [CH₃S]⁺

45 70 [CHS]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy Protocol

Sample Preparation Data Acquisition Data Processing

Dissolve ~10-20 mg of dimethyl disulfide in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube. Insert the NMR tube into the spectrometer. Tune and shim the instrument. Acquire ¹H and ¹³C NMR spectra using standard pulse programs. Apply Fourier transformation to the raw data. Phase and baseline correct the spectra. Reference the spectra to the solvent peak or TMS.

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis of dimethyl disulfide.

Detailed Methodology:

Sample Preparation: A sample of dimethyl disulfide (approximately 10-20 mg for ¹H NMR,

50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., chloroform-d,

acetone-d₆) to a final volume of approximately 0.7 mL in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) may be added as an internal standard for chemical shift

referencing.

Instrumentation: Spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500

MHz for ¹H).
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¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 8-16

Relaxation Delay: 1-2 seconds

Acquisition Time: 2-4 seconds

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 128-1024 (due to the low natural abundance of ¹³C)

Relaxation Delay: 2-5 seconds

Acquisition Time: 1-2 seconds

Data Processing: The raw free induction decay (FID) is processed with an appropriate

window function (e.g., exponential multiplication) followed by Fourier transformation. The

resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to

the residual solvent peak or the internal TMS standard.

Infrared (IR) Spectroscopy Protocol

Sample Preparation Data Acquisition Data Processing

Place a drop of neat liquid dimethyl disulfide between two salt plates (e.g., NaCl or KBr). Place the salt plates in the spectrometer's sample holder. Acquire a background spectrum of the clean, empty salt plates. Acquire the sample spectrum. Ratio the sample spectrum against the background spectrum. Convert the spectrum to absorbance.

Click to download full resolution via product page

Caption: Workflow for IR spectroscopic analysis of dimethyl disulfide.

Detailed Methodology:
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Sample Preparation: For transmission FTIR, a thin film of neat liquid dimethyl disulfide is

prepared between two infrared-transparent salt plates (e.g., NaCl or KBr). Alternatively, for

Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly onto the ATR

crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

The sample is then placed in the beam path, and the sample spectrum is acquired.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The sample interferogram is ratioed against the background interferogram

and then Fourier-transformed to produce the final absorbance spectrum.

Mass Spectrometry Protocol

Sample Introduction GC Separation & MS Analysis Data Analysis

Inject a dilute solution of dimethyl disulfide in a volatile solvent (e.g., hexane) into the GC-MS system. The sample is vaporized and separated on a capillary GC column. Eluted compounds enter the mass spectrometer. Molecules are ionized (e.g., by electron impact) and fragmented. Ions are separated by their mass-to-charge ratio and detected. Generate a mass spectrum by plotting ion abundance versus m/z. Identify the molecular ion and characteristic fragment ions.

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of dimethyl disulfide.

Detailed Methodology:

Sample Introduction: A dilute solution of dimethyl disulfide in a volatile solvent (e.g.,

hexane or dichloromethane) is injected into a Gas Chromatograph-Mass Spectrometer (GC-

MS).

Gas Chromatography (GC) Parameters:
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Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: An initial temperature of 40-50 °C held for a few minutes, followed by a

ramp to a higher temperature (e.g., 150-200 °C) to ensure elution.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: m/z 35-200.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: The total ion chromatogram (TIC) is examined to find the peak corresponding

to dimethyl disulfide. The mass spectrum for this peak is then analyzed to identify the

molecular ion and the fragmentation pattern.

To cite this document: BenchChem. [Spectroscopic Analysis of Dimethyl Disulfide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042241#spectroscopic-data-nmr-ir-mass-spec-of-
dimethyl-disulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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